B1578757 Beta-Amyloid (17-42) . HCl

Beta-Amyloid (17-42) . HCl

Cat. No.: B1578757
M. Wt: 2577.1.36.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Identity and Structural Characteristics

Primary Sequence Analysis of Aβ17-42

The primary sequence of Aβ17-42 is LVFFAEDVGSNKGAIIGLMVGGVVIA , spanning residues 17–42 of the full-length Aβ1-42 peptide. Key structural motifs include:

  • Hydrophobic Core (LVFFA): Residues 17–21 mediate initial aggregation via hydrophobic interactions.
  • Central Polar Region (EDVGSNKG): Contains charged residues (Glu22, Asp23) that influence solubility and metal binding.
  • C-Terminal Hydrophobic Domain (AIIGLMVGGVVIA): Drives β-sheet formation and fibril stability.
Residue Range Structural Role Aggregation Impact
17–21 Hydrophobic nucleation site Initiates oligomerization
22–28 Solubility modulation via charged residues Delays fibrillization
29–42 β-sheet stabilization Promotes protofilament formation

Molecular dynamics simulations reveal that Aβ17-42 adopts a U-shaped conformation in fibrils, with parallel β-strands stabilized by cross-registry interactions between Val18–Ile31 and Gly33–Val40.

Post-Translational Modifications in HCl Salt Form

The HCl counter-ion replaces trifluoroacetate (TFA) commonly used in peptide synthesis, reducing aggregation artifacts and improving biological relevance. Key modifications include:

  • Charge Neutralization: HCl enhances solubility by protonating lysine (Lys28) and arginine residues, minimizing electrostatic repulsion.
  • Stabilized Monomeric State: Compared to TFA salts, HCl prevents premature β-sheet formation, enabling controlled aggregation studies.

Post-translational modifications observed in vivo, such as Ser8 phosphorylation and Asp7 isomerization , are absent in synthetic Aβ17-42 · HCl but critical in natural isoforms. These modifications alter aggregation kinetics and toxicity in full-length Aβ42.

Comparative Analysis with Aβ1-40/42 Isoforms

Structural Differences:
  • N-Terminal Truncation: Aβ17-42 lacks residues 1–16, removing metal-binding sites (His6, His13) and reducing redox activity.
  • C-Terminal Flexibility: The absence of Ala42 in Aβ17-40 eliminates the S-shaped fold seen in Aβ42, favoring U-shaped protofilaments.
Aggregation Kinetics:
  • Nucleation Rate: Aβ17-42 aggregates faster than Aβ1-42 due to reduced steric hindrance from the truncated N-terminus.
  • Fibril Morphology: Aβ17-42 forms twisted fibrils with ~10 nm periodicity, distinct from the straight fibrils of Aβ1-40.
Property Aβ17-42 · HCl Aβ1-42
Molecular Weight 2577.1 Da 4514.1 Da
Aggregation Lag Time 2–4 hours 6–8 hours
Fibril Diameter 8–10 nm 6–8 nm

Cross-seeding experiments demonstrate that Aβ17-42 fibrils template Aβ1-42 aggregation but not vice versa, highlighting its role as a nucleation core.

Properties

Molecular Weight

2577.1.36.5

sequence

LVFFAEDVGSNKGAIIGLMVGGVVIA.HCl

Origin of Product

United States

Scientific Research Applications

Neurotoxicity and Mechanisms of Action

Beta-Amyloid (17-42) has been implicated in neuronal apoptosis through specific signaling pathways. Studies indicate that treatment with Aβ 17–42 leads to apoptosis in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. The mechanism involves the activation of caspases, particularly caspase-8 and caspase-3, while not activating caspase-9. This suggests that Aβ 17–42 induces neuronal death via a Fas-like/caspase-8 activation pathway, contributing to the neuronal loss characteristic of Alzheimer's disease .

Table 1: Mechanistic Insights into Aβ 17-42 Toxicity

MechanismDescription
Caspase Activation Activates caspase-8 and caspase-3 leading to apoptosis
JNK Activation Moderately activates c-Jun N-terminal kinase (JNK)
Poly(ADP-ribose) Polymerase Cleavage Induces cleavage, a marker of cellular stress

Role in Alzheimer’s Disease Research

Beta-Amyloid peptides, including Aβ 17–42, are central to the pathophysiology of Alzheimer's disease. They are known to form plaques that disrupt synaptic function and contribute to cognitive decline. Research involving Aβ 1–42 has shown that its injection into animal models leads to significant cognitive deterioration, neuroinflammation, and vascular pathology . The presence of Aβ 17–42 may exacerbate these effects by enhancing apoptotic pathways in neurons.

Immune Response and Antimicrobial Properties

Emerging studies suggest that Aβ peptides exhibit antimicrobial activity, indicating a potential role in innate immunity. Aβ can inhibit biofilm formation by various pathogens, suggesting that it may serve as an immune effector against bacterial infections . This dual role as both a neurotoxin and an antimicrobial agent presents an intriguing area for further exploration.

Table 2: Antimicrobial Activity of Aβ Peptides

Peptide TypeEffect on Biofilm FormationMechanism of Action
Monomeric Aβ Reduces biofilm content by 26%Inhibits aggregation of bacterial amyloids
Oligomeric Aβ No significant effectMaintains planktonic phase susceptibility

Therapeutic Implications

The understanding of Beta-Amyloid (17-42) . HCl's role in neurodegeneration opens avenues for therapeutic interventions. Immunization strategies targeting amyloid peptides have shown promise in preclinical models, leading to plaque disruption and cognitive recovery . The AN-1792 vaccine trial demonstrated that vaccination against Aβ can lead to significant changes in amyloid burden and cognitive outcomes in patients with Alzheimer's disease.

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of anti-Aβ therapies on cognitive function in Alzheimer's patients:

  • AN-1792 Trial : This trial involved immunization against Aβ 42, showing plaque disruption in vaccinated individuals along with some cognitive improvement .
  • Aducanumab Study : This monoclonal antibody targeting aggregated forms of Aβ has shown mixed results but highlights the ongoing efforts to leverage Aβ targeting for therapeutic benefit.

Comparison with Similar Compounds

Structural and Sequence Differences

The table below highlights key differences in sequence, aggregation behavior, and pathological roles among Aβ17–42 · HCl and related peptides:

Peptide Sequence Length Key Structural Features Pathological Role
Aβ17–42 · HCl LVFFAEDVGSNKGAIIGLMVGGVVIA 26 residues Forms annular oligomers; lacks N-terminal residues, reducing β-sheet stability . Diffuse amyloid deposits; implicated in early-stage AD and Down’s syndrome .
Aβ1–42 · HCl DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA 42 residues Full-length peptide with two β-strands (residues 18–26 and 31–42); forms fibrillar plaques . Core component of neuritic plaques; directly neurotoxic .
Aβ17–40 LVFFAEDVGSNKGAIIGLMVGGVV 24 residues Shorter C-terminus than Aβ17–42; less hydrophobic. Less studied; may contribute to soluble oligomer pools .
Aβ25–35 GSNKGAIIGLM 11 residues Highly hydrophobic; forms β-sheet aggregates rapidly. Used in vitro to model Aβ toxicity; lacks physiological relevance .

Aggregation and Toxicity Profiles

  • Aβ17–42 · HCl: Forms stable double-layered annular oligomers via hydrophobic interactions between C-termini (residues 31–42). These annular structures are proposed intermediates in fibril formation and may disrupt membrane integrity .
  • Aβ1–42 · HCl : Aggregates into cross-β-sheet fibrils with residues 18–42 forming the structured core. Its N-terminal residues (1–16) enhance solubility but also promote fibril elongation and neurotoxicity .
  • Aβ25–35 : Despite its short length, it forms cytotoxic aggregates rapidly but is absent in human AD pathology, limiting its translational relevance .

Proteolytic Processing and Disease Associations

  • Aβ17–42 : Generated via alternative APP processing by α-secretase and γ-secretase, bypassing β-secretase cleavage. This pathway avoids the production of neurotoxic Aβ1–42 fibrils, instead yielding the p3 fragment .
  • Aβ1–42 : Produced by sequential cleavage of APP by β- and γ-secretases. Its accumulation is central to the amyloid hypothesis of AD .
  • Its role in disease remains unclear .

Experimental and Therapeutic Implications

  • Aβ17–42 · HCl is used in zebrafish models to study synaptic dysfunction and behavioral deficits, where it induces sleep/wake disturbances post-injection .
  • Aβ1–42 · HCl is the gold standard for in vitro fibrillization studies, with protocols involving dissolution in NH4OH or DMSO to mimic physiological aggregation .
  • Aβ25–35 is a cost-effective tool for high-throughput screening of anti-aggregation compounds but lacks clinical correlation .

Key Research Findings

Structural Stability : Molecular dynamics simulations reveal that Aβ17–42 annular oligomers are stabilized by C-terminal interactions (NC-CN interface), whereas Aβ1–42 fibrils rely on N-terminal interactions .

Pathological Distribution : Aβ17–42 co-localizes with apolipoprotein E (APOE) in diffuse plaques but is absent in dense-core plaques dominated by Aβ1–42 .

Toxicity Mechanisms : Aβ17–42 annular oligomers may induce oxidative stress and membrane disruption, while Aβ1–42 fibrils activate apoptotic pathways .

Preparation Methods

Materials and Reagents

Material/Reagent Purpose Notes
Synthetic Beta-Amyloid (17-42) . HCl powder Starting material Lyophilized peptide
1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Monomerization solvent Strong fluorinated alcohol, removes pre-aggregates
Dimethyl Sulfoxide (DMSO) Solubilization of monomerized peptide Dry, high purity
Hydrochloric Acid (HCl), 10 mM Induction of fibrillar aggregation Used for fibril formation
Ultrapure Water (18.2 MΩ) Dilution and preparation of buffers For oligomeric and monomeric solutions
Microcentrifuge tubes Sample handling Non-siliconized preferred
Glass Hamilton syringe Precise solvent addition Teflon plunger, sharp needle
Sonicator Peptide dissolution aid Bath sonicator recommended

Preparation Protocols

Monomerization of this compound Using HFIP

  • Objective: To erase any pre-existing aggregates and β-sheet structures, ensuring a homogeneous monomeric starting material.
  • Procedure:
    • Add HFIP directly to the vial containing lyophilized this compound powder using a glass Hamilton syringe (e.g., 2.217 mL HFIP per 10 mg peptide).
    • Dissolve the peptide completely in HFIP.
    • Pierce the vial septum with a needle to release vacuum.
    • Incubate at room temperature for at least 30 minutes.
    • Aliquot the solution into microcentrifuge tubes.
    • Evaporate HFIP under vacuum (SpeedVac) to form a thin peptide film.
    • Store dried peptide film under desiccant until use.

This step ensures removal of “structural history” that could seed aggregation, providing a reproducible baseline for further aggregation experiments.

Preparation of Monomeric Peptide Solution

  • Procedure:
    • Resuspend HFIP-treated peptide film in dry DMSO to a concentration of 5 mM.
    • Sonicate briefly if necessary to aid dissolution.
    • Dilute with ultrapure water or appropriate buffer immediately before use to desired concentration.

This monomeric peptide solution serves as the starting point for aggregation protocols.

Preparation of Oligomeric this compound

  • Objective: To generate soluble oligomeric assemblies implicated in synaptic toxicity.
  • Protocol:
    • Dilute the 5 mM DMSO peptide stock into phenol red-free Ham’s F-12 medium (or 18.2 MΩ ultrapure water) to a final concentration of 100 μM.
    • Incubate at 4°C for 24 hours without agitation.

This low-temperature incubation favors the formation of soluble oligomers rather than fibrils.

Preparation of Fibrillar this compound

  • Objective: To produce fibrillar aggregates resembling amyloid plaques.
  • Protocol:
    • Dilute the 5 mM DMSO peptide stock into 10 mM HCl to a final concentration of 100 μM.
    • Vortex briefly (~15 seconds) to mix.
    • Incubate at 37°C for 24 hours.

This acidic and warm environment promotes β-sheet rich fibril formation, confirmed by atomic force microscopy (AFM) and Thioflavin-S staining.

Analytical Techniques for Verification

Technique Purpose Key Findings/Notes
Atomic Force Microscopy (AFM) Morphological characterization of aggregates Distinguishes oligomers from fibrils by size and shape
Thioflavin-S Staining Detection of β-sheet rich fibrils Positive staining confirms fibril presence
Western Blot (6E10 antibody) Identification of peptide species Confirms peptide integrity and aggregation state
Sonication and Vacuum Drying Peptide film preparation Ensures removal of HFIP and homogeneous film formation

Summary Table of Preparation Conditions

Aggregation State Starting Material Solvent Concentration Incubation Conditions Outcome
Monomeric Lyophilized peptide + HFIP HFIP + DMSO 1 mM (HFIP), 5 mM (DMSO) RT 30 min (HFIP), immediate use after DMSO resuspension Homogeneous monomers
Oligomeric Monomeric peptide in DMSO Ham’s F-12 medium or water 100 μM 4°C, 24 h Soluble oligomers
Fibrillar Monomeric peptide in DMSO 10 mM HCl 100 μM 37°C, 24 h β-sheet rich fibrils

Research Findings Supporting Preparation Methods

  • The initial monomerization step using HFIP is critical to remove pre-aggregated seeds, enabling reproducible aggregation experiments.
  • Oligomeric this compound prepared at 4°C shows potent synaptic inhibitory effects in neuronal models, implicating these species in early Alzheimer's disease synaptic dysfunction.
  • Fibrillar preparations formed at 37°C in acidic conditions resemble amyloid plaques found in Alzheimer’s disease brains and are associated with neurotoxicity and synaptic abnormalities.
  • The ability to prepare distinct aggregation states allows detailed study of their differential biological effects, such as synaptic modulation and neurodegeneration, as shown in electrophysiological and imaging studies.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Beta-Amyloid (17-42)·HCl to ensure reproducibility?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cleavage using HCl to generate the hydrochloride salt form. Characterize purity via reversed-phase HPLC (>95%) and confirm molecular weight via mass spectrometry (MS). For structural validation, employ circular dichroism (CD) to assess secondary structure under physiological conditions. Ensure batch-to-batch consistency by documenting synthesis parameters (e.g., coupling efficiency, resin type) and analytical thresholds (e.g., HPLC retention time, MS spectra) .

Q. How can researchers determine the structural conformation of Beta-Amyloid (17-42)·HCl in aqueous solutions?

  • Methodological Answer : Combine hydrogen/deuterium-exchange nuclear magnetic resonance (HDX-NMR) to map solvent accessibility of residues with mutagenesis studies to identify critical side-chain interactions. Pair with cryo-electron microscopy (cryo-EM) to resolve oligomerization states. For fibril formation assays, monitor aggregation kinetics using thioflavin T fluorescence and correlate with transmission electron microscopy (TEM) imaging .

Q. What in vitro and in vivo models are suitable for studying Beta-Amyloid (17-42)·HCl toxicity?

  • Methodological Answer : For in vitro models, use primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) treated with oligomeric Beta-Amyloid (17-42)·HCl (5–20 µM), assessing viability via MTT assays and synaptic markers (e.g., synaptophysin). In vivo, employ transgenic mouse models (e.g., APP/PS1) and administer intracerebroventricular injections. Validate target engagement using immunohistochemistry for amyloid plaques and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in Beta-Amyloid (17-42)·HCl when designing longitudinal studies?

  • Methodological Answer : Pre-screen batches using peptide content analysis (via amino acid analysis) and quantify trifluoroacetic acid (TFA) residuals via ion chromatography (<1% for cell-based assays). For critical studies, request additional quality control (QC) metrics, such as endotoxin levels (LAL assay) and solubility profiles in PBS. Normalize peptide concentrations across batches using quantitative UV-Vis spectroscopy at 280 nm .

Q. What strategies resolve discrepancies in reported structural models of Beta-Amyloid (17-42)·HCl fibrils?

  • Methodological Answer : Perform comparative structural analyses using site-directed spin labeling (SDSL) paired with electron paramagnetic resonance (EPR) to map residue proximity. Validate findings with molecular dynamics (MD) simulations under varying pH and ionic strength conditions. Cross-reference with X-ray crystallography data of truncated fragments (e.g., residues 17-21, 31-42) to identify conserved packing motifs .

Q. How can contradictory data on Beta-Amyloid (17-42)·HCl’s role in Alzheimer’s pathogenesis be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published kinetic parameters (e.g., aggregation rates, clearance half-lives) using standardized normalization (e.g., peptide concentration, buffer composition). Apply pharmacokinetic modeling (e.g., compartmental analysis) to reconcile differences in secretion vs. accumulation observed in SILK (stable isotope labeling kinetics) studies. Use Bayesian statistics to quantify confidence intervals for competing hypotheses .

Q. What computational frameworks are effective for predicting Beta-Amyloid (17-42)·HCl interactions with potential inhibitors?

  • Methodological Answer : Implement molecular docking (e.g., AutoDock Vina) with ensemble receptor conformations derived from NMR or cryo-EM structures. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH). For in silico screening, apply machine learning models trained on amyloid-inhibitor datasets to prioritize candidate compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.